N,N-dimethyl-3-[(methylamino)methyl]benzamide
Description
N,N-Dimethyl-3-[(methylamino)methyl]benzamide hydrochloride (CAS: 1216127-06-8) is a benzamide derivative with the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol . The compound features a benzamide core substituted with a dimethylamino group and a methylaminomethyl moiety at the 3-position.
Properties
Molecular Formula |
C11H17ClN2O |
|---|---|
Molecular Weight |
228.72 g/mol |
IUPAC Name |
N,N-dimethyl-3-(methylaminomethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-12-8-9-5-4-6-10(7-9)11(14)13(2)3;/h4-7,12H,8H2,1-3H3;1H |
InChI Key |
NQCNVLOZJDTGQM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(=O)N(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process involves two stages:
- Formation of Mixed Anhydride : Reacting 3-(4-methyl)benzoyl propionic acid with pivaloyl chloride or alkyl chloroformate (e.g., methyl chloroformate) in the presence of triethylamine. This generates a reactive intermediate (Formula V).
- Amidation with Dimethylamine : The mixed anhydride reacts with dimethylamine at −25°C to 40°C, yielding the final product after hexane recrystallization.
Key parameters:
Industrial Advantages
- Avoids tetrahydrofuran (THF), reducing explosion risks.
- Eliminates chromatography; simple hexane washing achieves purity.
Carbodiimide-Assisted Coupling
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitate direct amide bond formation. A study by Ambeed.com demonstrates this approach for 4-formyl-N,N-dimethylbenzamide, which can be extrapolated to the target compound.
Procedure and Conditions
Limitations
- Requires anhydrous conditions and costly coupling agents.
- Lower yield compared to mixed anhydride methods.
Multi-Component Reactions (MCRs)
MCRs streamline synthesis by combining reactants in a single step. For example, Search Result describes a three-component system (β-naphthol, benzaldehyde, ethylenediamine) to form a naphthol derivative, which could inspire adaptations.
Adaptation for Target Compound
- Components : 3-Carboxybenzaldehyde, dimethylamine, and methylamine.
- Catalyst : Boric acid or carbodiimide derivatives accelerate imine formation and amidation.
Yield Potential : 70–90% based on similar MCRs.
Comparative Analysis of Methods
*Theoretical estimates based on analogous reactions.
Experimental Considerations
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[(methylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
N,N-Dimethyl-3-[(methylamino)methyl]benzamide is primarily studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, particularly in the realm of pain management and neuropharmacology.
Opioid Receptor Modulation
Recent studies have investigated compounds structurally related to this compound for their activity at opioid receptors. For instance, the 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold was explored for its potential as a positron emission tomography (PET) radiotracer, emphasizing its binding affinity to mu-opioid receptors (MOR) . This indicates that derivatives of this compound could be developed into effective analgesics or imaging agents.
Synthesis of Radioligands
The compound serves as a precursor in the synthesis of radioligands for imaging studies. For example, modifications of similar benzamide structures have led to successful radioligand development for PET imaging, allowing researchers to visualize and quantify opioid receptor occupancy in vivo .
Chemical Synthesis and Catalysis
This compound has been utilized in various synthetic pathways due to its versatile functional groups.
Heterogeneous Catalysis
Research has demonstrated that compounds like this compound can be synthesized using environmentally friendly catalytic methods. For instance, the use of bcmim-Cu as a catalyst has shown high efficiency in synthesizing related amides with excellent yield and sustainability metrics . This highlights the compound's role in advancing green chemistry practices.
Building Block for Complex Molecules
Due to its amide functionality, this compound can act as a building block in the synthesis of more complex organic molecules. Its ability to participate in further chemical reactions makes it valuable in medicinal chemistry for developing new therapeutic agents.
Data Tables and Case Studies
The following tables summarize key findings related to the pharmacological characterization and synthetic applications of compounds related to this compound.
Table 1: Pharmacological Properties of Related Compounds
| Compound | Binding Affinity (K_i, nM) | Agonist Potency (EC_50, nM) | Notes |
|---|---|---|---|
| 3b | 86 | 25 | MOR selective |
| 3e | 48 | 40 | High efficacy at MOR |
Table 2: Synthesis Yield Using bcmim-Cu Catalyst
| Reaction Type | Yield (%) | EcoScale Rating |
|---|---|---|
| Amide formation | 93 | 76 |
| Recovery of catalyst | Yes | Excellent |
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[(methylamino)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. The presence of dimethyl and methylamino groups enhances its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Structural Variations
The table below highlights key structural differences and similarities among benzamide derivatives:
Key Observations :
- Lipophilicity: DEET’s diethylamide group enhances lipid solubility, critical for its insect-repellent action. The target compound’s dimethylamino group may similarly influence bioavailability .
Key Observations :
- Ester vs. Acyl Chloride Routes : The inefficient ester amidation (<5% yield) for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide contrasts with the high efficiency of acyl chloride-based syntheses (e.g., DEET) .
- Steric Effects : Bulky substituents (e.g., diphenylamine in ) reduce yields due to steric hindrance during amide bond formation.
Pharmacological Activity
- Antimicrobial and Insecticidal Effects: 2-Amino-N,3-dimethylbenzamide exhibits antifungal and insecticidal properties, attributed to its primary amine and methyl groups .
Industrial Relevance
- DEET: A commercial insect repellent with annual consumption data tracked globally, highlighting the economic importance of benzamide derivatives .
- Catalysis : The N,O-bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates C–H functionalization in metal-catalyzed reactions .
Biological Activity
N,N-Dimethyl-3-[(methylamino)methyl]benzamide, also known as N,N-dimethyl-3-(methylaminomethyl)benzamide hydrochloride, is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C11H17ClN2O
- Molecular Weight : 228.72 g/mol
- CAS Number : 2438843-79-7
Antiviral Activity
Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antiviral properties. A study focused on related compounds demonstrated their ability to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of the apolipoprotein B mRNA editing enzyme catalytic polypeptide-like 3 (APOBEC3G), which plays a crucial role in viral defense mechanisms.
- Mechanism of Action : The antiviral effect is primarily attributed to the induction of APOBEC3G expression, which interferes with HBV DNA replication in a deaminase-independent manner. This suggests that this compound may function similarly to other benzamide derivatives that have shown efficacy against various viral strains, including HIV and HCV .
Antimicrobial Activity
In addition to its antiviral properties, this compound has been evaluated for its antimicrobial activity. The compound's structural characteristics allow it to interact with bacterial targets effectively.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.015 mg/mL |
| This compound | Escherichia coli | 0.200 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Study on Antiviral Efficacy
A recent investigation into the antiviral efficacy of benzamide derivatives highlighted the promising results obtained with this compound. In vitro studies demonstrated that treatment with this compound resulted in a significant increase in intracellular APOBEC3G levels, correlating with reduced HBV replication rates in HepG2.2.15 cells.
Key Results :
- Increased A3G Levels : The compound elevated A3G protein levels in a concentration-dependent manner.
- HBV Replication Inhibition : The compound effectively inhibited both wild-type and drug-resistant HBV strains.
These results underscore the potential of this compound as a therapeutic agent against HBV infections .
Study on Antimicrobial Activity
Another study evaluated the antimicrobial properties of various benzamide derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against multiple strains of bacteria.
Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
